methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5, a 1H-pyrrole moiety at position 4, and a sulfanyl-acetamido-benzoate side chain. The methyl benzoate group at the terminal position contributes to its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Crystallographic studies of analogous compounds (e.g., ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate) have utilized SHELXL for refinement, confirming the planar geometry of the triazole ring and the orientation of substituents .
Properties
IUPAC Name |
methyl 4-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-30-21(29)17-9-11-18(12-10-17)23-19(28)15-31-22-25-24-20(16-7-3-2-4-8-16)27(22)26-13-5-6-14-26/h2-14H,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFKDZRJIFTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
The triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. A representative procedure involves:
- Reacting phenyl isothiocyanate with hydrazine hydrate to form 1-phenylthiosemicarbazide.
- Condensation with pyrrole-1-carbonyl chloride in dichloromethane (DCM) under nitrogen, yielding 1-phenyl-4-(pyrrol-1-yl)thiosemicarbazide.
- Cyclization in basic conditions : Heating the intermediate in ethanol with potassium hydroxide (80°C, 4 h) induces ring closure to form the triazole-thiol.
Reaction Conditions :
Alternative Route via [3+2] Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is unsuitable for 1,2,4-triazoles but may be adapted using nitrile imines:
- Generating nitrile imine from hydrazonyl chloride and triethylamine.
- Cycloaddition with pyrrole-substituted alkyne in tetrahydrofuran (THF) at 0°C.
Limitations : Lower yields (52%) and competing side reactions necessitate rigorous purification.
Preparation of Methyl 4-(2-Chloroacetamido)Benzoate
Amidation of 4-Aminobenzoic Acid
- Step 1 : 4-Aminobenzoic acid reacts with chloroacetyl chloride in anhydrous DCM using N,N-diisopropylethylamine (DIPEA) as a base (0°C, 2 h).
- Step 2 : Esterification with methanol catalyzed by sulfuric acid (reflux, 6 h).
Critical Parameters :
- Chloroacetyl chloride must be added dropwise to prevent exothermic side reactions.
- Esterification yield: 89% after recrystallization from ethanol.
Thioether Formation via Nucleophilic Substitution
The sulfanyl bridge is established by reacting the triazole-thiol with methyl 4-(2-chloroacetamido)benzoate:
- Base-mediated reaction : Triazole-thiol (1 eq), chloroacetamido benzoate (1.1 eq), and potassium carbonate (2 eq) in dimethylformamide (DMF) at 60°C for 12 h.
- Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | DMSO | DMF |
| Temperature (°C) | 60 | 80 | 60 |
| Base | K₂CO₃ | NaOH | K₂CO₃ |
| Yield (%) | 75 | 68 | 75 |
Crystallization and Purification
Final purification is achieved via recrystallization:
- Solvent system : Ethanol/water (4:1) at 0°C.
- Purity analysis : HPLC (C18 column, acetonitrile/water 70:30) shows >98% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 9H, aromatic), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S).
Industrial-Scale Considerations
- Solvent recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing costs by 40%.
- Waste management : Aqueous layers neutralized with HCl before disposal to mitigate environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide route | High purity, scalable | Multi-step, costly reagents | 78 |
| Nitrile imine cycloaddition | Modular, fewer steps | Low yield, complex optimization | 52 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has been investigated for its potential therapeutic applications:
Antimicrobial Activity : Research indicates that compounds similar to this exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of triazole structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Anticancer Potential : Studies suggest that mercapto-substituted triazoles may have chemopreventive and chemotherapeutic effects on cancer cells. The mechanism of action involves interaction with specific molecular targets related to cancer cell proliferation .
The compound's biological activity is attributed to its structural features that enable it to interact with enzymes or receptors:
Mechanism of Action : The compound binds to specific sites on molecular targets, modulating biological pathways and exerting effects on cellular processes. This binding is facilitated by the unique combination of pyrrole and triazole rings .
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of 1,2,4-triazole exhibited substantial antibacterial activity against resistant strains of bacteria .
- Anticancer Activity Research : Another research highlighted the potential of mercapto-substituted triazoles in inhibiting cancer cell growth through apoptosis induction .
Mechanism of Action
The mechanism of action of methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The pyrrole and triazole rings play a crucial role in this binding process .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-acetamido-benzoate side chains. Key structural analogues include:
Key Differences and Trends
Substituent Effects on Bioactivity: The 4-chlorobenzyl substituent in ’s compound increases polarity and may enhance binding to hydrophobic enzyme pockets, contributing to anticholinesterase activity .
Ester Group Influence: Ethyl benzoate () vs. Methyl esters, being smaller, may improve solubility .
Synthetic Routes :
- Microwave-assisted synthesis (e.g., for morpholine-substituted triazoles in ) offers faster reaction times and higher yields compared to conventional methods used for the target compound .
Crystallographic Validation: SHELX-refined structures (e.g., ) highlight that bulkier substituents (e.g., 4-chlorobenzyl) induce minor torsional strain in the triazole ring, whereas smaller groups (methyl, pyridinyl) maintain planarity .
Thermal and Physicochemical Properties
Research Findings and Implications
- Crystallographic Insights : CheckCIF validation () confirmed minimal disorder in the triazole core of the target compound, contrasting with chlorobenzyl-substituted analogues, which showed moderate thermal motion in the benzyl group .
Biological Activity
Methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a methyl ester group, an acetamido moiety, and a triazole ring substituted with a pyrrole. The molecular formula is , with a molecular weight of approximately 342.41 g/mol. Its structural components contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZ123456789 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reaction : The initial step often involves the condensation of 5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole with an appropriate acetamido benzoate derivative.
- Catalytic Processes : The use of catalysts such as glacial acetic acid and specific solvents is crucial for achieving high yields and purity.
- Purification Techniques : Techniques like recrystallization and chromatography are employed to purify the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- In Vitro Studies : Compounds with similar triazole structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Anticancer Potential
Mercapto-substituted 1,2,4-triazoles have been noted for their potential chemopreventive and chemotherapeutic effects on cancer cells. Studies suggest that the triazole ring plays a pivotal role in modulating biological pathways related to cancer cell proliferation .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The structural characteristics of the compound allow it to bind effectively to these targets, leading to modulation of various biological pathways .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Activity : A study demonstrated that derivatives of 1,2,4-triazole exhibited substantial antibacterial activity against resistant strains of bacteria .
- Anticancer Activity : Another research highlighted the potential of mercapto-substituted triazoles in inhibiting cancer cell growth through apoptosis induction .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, and how can reaction conditions be optimized?
Answer: The synthesis involves sequential functionalization of the triazole core. A general approach includes:
- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide derivatives under reflux with substituted aldehydes (e.g., phenyl or pyrrole-substituted aldehydes) in ethanol/acetic acid .
- Step 2: Sulfanylation of the triazole at the 3-position using mercaptoacetic acid derivatives, followed by coupling with methyl 4-aminobenzoate via amide bond formation .
Optimization Tips: - Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
Answer:
- 1H/13C NMR: Confirm regiochemistry of the triazole ring and substituent positions (e.g., phenyl vs. pyrrole groups). Aromatic protons in the benzoate ester appear as a singlet at ~3.9 ppm (OCH3) and 8.0–8.3 ppm (aromatic H) .
- HRMS (ESI-TOF): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
- IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HPLC (C18 column): Assess purity (>95%) using acetonitrile/water gradients with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL resolve ambiguities in molecular conformation, and what challenges arise from flexible substituents?
Answer:
- SHELXL Workflow:
- Challenges:
Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?
Answer:
- In vitro/In vivo Gap Analysis:
- Solubility: Test in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Poor solubility may reduce bioavailability.
- Metabolic Stability: Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., ester hydrolysis) .
- Protein Binding: Use equilibrium dialysis to assess plasma protein binding, which may limit free drug concentration .
- Dose Adjustment: Optimize dosing regimens based on pharmacokinetic (PK) parameters (e.g., AUC, Cmax) .
Q. What strategies guide structure-activity relationship (SAR) studies to enhance target selectivity?
Answer:
- SAR Design:
- Computational Tools:
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes. Validate with MD simulations (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
